molecular formula C5H9FO4S B13658030 Methyl 4-sulfobutanoate CAS No. 1955498-32-4

Methyl 4-sulfobutanoate

Cat. No.: B13658030
CAS No.: 1955498-32-4
M. Wt: 184.19 g/mol
InChI Key: LCACPBUWMRLCRG-UHFFFAOYSA-N
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Description

Methyl 4-sulfobutanoate is an organic compound with the molecular formula C5H9FO4S It is a methyl ester derivative of 4-sulfobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-sulfobutanoate can be synthesized through the esterification of 4-sulfobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process, where 4-sulfobutanoic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: 4-sulfobutanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-sulfobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-sulfobutanoic acid, which can then participate in various biochemical pathways. The sulfonic acid group can interact with proteins and enzymes, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-sulfobenzoate
  • Methyl 4-sulfopropanoate
  • Methyl 4-sulfopentanoate

Uniqueness

Methyl 4-sulfobutanoate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its sulfonic acid group provides distinct reactivity compared to other esters, making it valuable in various applications.

Properties

CAS No.

1955498-32-4

Molecular Formula

C5H9FO4S

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-fluorosulfonylbutanoate

InChI

InChI=1S/C5H9FO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3

InChI Key

LCACPBUWMRLCRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCS(=O)(=O)F

Origin of Product

United States

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